molecular formula C22H25N3O3S B2525908 N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901259-52-7

N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2525908
CAS No.: 901259-52-7
M. Wt: 411.52
InChI Key: DEFNEMHULCBXPE-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted at positions 2 and 5 with 4-methoxyphenyl and 4-methylphenyl groups, respectively. The sulfur atom at position 4 is linked to an acetamide moiety modified with a 2-methoxyethyl chain. Its crystallographic characterization likely employs tools like SHELX (for refinement) and SIR97 (for structure solution), as these are industry-standard programs for small-molecule analysis .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-4-6-16(7-5-15)20-22(29-14-19(26)23-12-13-27-2)25-21(24-20)17-8-10-18(28-3)11-9-17/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFNEMHULCBXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole core is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Introduction of the Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, potentially altering the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings and the imidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl and imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Overview : The compound has shown promising results in preclinical studies for its anticancer properties. Its design incorporates an imidazole ring, which is known for its biological activity against cancer cells.

Case Studies :

  • In Vitro Studies : Research indicates that N-(2-Methoxyethyl)-2-{[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Imidazol-4-Yl]Sulfanyl}Acetamide exhibits significant cytotoxic effects against various human cancer cell lines. In assays conducted by the National Cancer Institute (NCI), the compound demonstrated a mean growth inhibition (GI) value of approximately 15.72 µM, indicating effective antitumor activity against tested cell lines .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, likely through the modulation of specific signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

Overview : The structural characteristics of this compound suggest potential antimicrobial applications.

Research Findings :

  • Bacterial Inhibition : Preliminary studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biochemical Probes

Overview : Given its unique chemical structure, this compound can serve as a biochemical probe for studying specific biological processes.

Applications :

  • Target Identification : This compound can be utilized to identify and characterize biological targets involved in disease pathways, particularly in cancer biology .
  • Drug Development : As a lead compound, it can be further modified to enhance its bioactivity and selectivity towards specific molecular targets.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityCytotoxic effects on human cancer cell linesGI value of 15.72 µM; induces apoptosis
Antimicrobial ActivityInhibitory effects on Gram-positive and Gram-negative bacteriaMechanism under investigation
Biochemical ProbesTarget identification and drug developmentPotential for studying disease pathways

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is largely dependent on its interaction with molecular targets such as enzymes or receptors. The imidazole core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate

This compound () shares the 1H-imidazole core but differs in substituents and functional groups. Below is a comparative analysis:

Feature Target Compound Compound
Imidazole Position 2 4-Methoxyphenyl (electron-donating) (R)-Methylsulfinyl (oxidized sulfur, chiral center)
Imidazole Position 5 4-Methylphenyl (electron-donating) 4-Fluorophenyl (electron-withdrawing)
Imidazole Position 4 Sulfanyl-linked acetamide (2-methoxyethyl side chain) Pyridyl-linked acetamide (aromatic side chain)
Additional Groups None 1-Methyl group, dihydrate (water in crystal lattice)
Molecular Implications Enhanced solubility (2-methoxyethyl) Potential for π-π stacking (pyridyl) and hygroscopicity

Discussion of Substituent Effects:

In contrast, the 4-fluorophenyl group in ’s compound withdraws electrons, which could alter reactivity or binding interactions . The sulfanyl group (-S-) in the target compound is less oxidized than the sulfinyl (-SO-) group in ’s analog, impacting redox stability and hydrogen-bonding capacity .

Solubility and Stability: The 2-methoxyethyl side chain in the target compound may improve aqueous solubility compared to the pyridyl group in ’s compound, which could enhance membrane permeability in biological systems.

Crystallographic Considerations :

  • SHELX-refined structures (like the target compound) often exhibit precise bond-length data (e.g., C-S bond: ~1.81 Å in sulfanyl groups), while SIR97-determined structures (e.g., ’s compound) may highlight differences in torsion angles due to automated refinement protocols .

Hypothetical Physicochemical Properties (Theoretical Analysis):

Property Target Compound Compound
Molecular Weight ~483 g/mol (calculated) ~438 g/mol (excluding hydrate)
LogP (Lipophilicity) ~3.2 (moderate) ~2.8 (lower due to pyridyl)
Hydrogen Bond Donors 2 (amide NH, imidazole NH) 3 (amide NH, imidazole NH, H2O)

Biological Activity

N-(2-Methoxyethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an imidazole ring, a methoxyethyl group, and a sulfanyl linkage, which contribute to its biological properties. The molecular formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S with a molecular weight of approximately 392.5 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The imidazole moiety is known for its ability to coordinate with metal ions and participate in hydrogen bonding, potentially influencing enzyme activity and receptor binding.

1. Enzyme Inhibition

  • Compounds containing imidazole rings have been shown to inhibit phospholipase A2 (PLA2), a critical enzyme involved in inflammatory processes. Inhibition of PLA2 can lead to reduced inflammation and pain relief, making such compounds attractive for anti-inflammatory drug development .

2. Anticancer Activity

  • Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, Mannich bases related to this compound have shown significant antiproliferative activity against HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .

Case Studies

  • Antiproliferative Effects
    • A study screening a library of compounds identified several imidazole derivatives with promising anticancer activity. One compound demonstrated an IC50 value lower than 10 μM against the MCF-7 breast cancer cell line, indicating strong antiproliferative effects .
  • Anti-inflammatory Properties
    • Research on similar compounds has highlighted their ability to modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to decreased production of pro-inflammatory mediators .
  • Antimicrobial Activity
    • Some derivatives have exhibited antimicrobial properties against bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Data Summary

Activity TypeTarget Cell Line/PathwayIC50 ValueReference
AnticancerMCF-7<10 μM
Anti-inflammatoryPLA2<1 mM
AntimicrobialVarious BacteriaVaries

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